4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride
Overview
Description
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClFNO3 and its molecular weight is 261.68 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(morpholin-4-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with mitogen-activated protein kinase 14, a key enzyme involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with other biomolecules, further modulating biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering the activity of key signaling molecules, this compound can induce changes in cellular behavior, such as increased or decreased cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of mitogen-activated protein kinase 14, inhibiting its activity and thereby modulating downstream signaling pathways . Additionally, this compound can influence the transcription of specific genes, leading to altered protein expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical modulation, while exceeding this range results in detrimental effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects. Additionally, the interaction with transporters and binding proteins can modulate the availability and activity of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its impact on cellular processes.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3.ClH/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13;/h1-2,7H,3-6H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXZHHSYEKVLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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